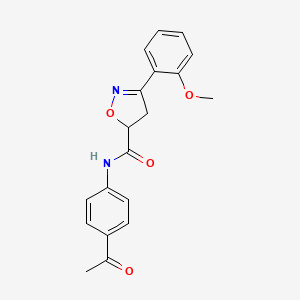![molecular formula C20H20N2O7S B4710772 diethyl 3-methyl-5-{[3-(4-nitrophenyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4710772.png)
diethyl 3-methyl-5-{[3-(4-nitrophenyl)acryloyl]amino}-2,4-thiophenedicarboxylate
Descripción general
Descripción
Diethyl 3-methyl-5-{[3-(4-nitrophenyl)acryloyl]amino}-2,4-thiophenedicarboxylate, also known as DMTD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTD belongs to the family of thiophene derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of diethyl 3-methyl-5-{[3-(4-nitrophenyl)acryloyl]amino}-2,4-thiophenedicarboxylate is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, this compound has been shown to modulate the activity of transcription factors, such as nuclear factor-kappa B (NF-κB), which play a key role in regulating the immune response.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types, including immune cells and cancer cells. Additionally, this compound has been shown to modulate the immune response by regulating the activity of immune cells, such as T cells and macrophages. This compound has also been shown to exhibit neuroprotective effects, reducing the damage caused by oxidative stress in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 3-methyl-5-{[3-(4-nitrophenyl)acryloyl]amino}-2,4-thiophenedicarboxylate has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields and purity. Additionally, this compound exhibits a range of biological activities, making it a valuable tool for investigating various cellular and molecular pathways. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on diethyl 3-methyl-5-{[3-(4-nitrophenyl)acryloyl]amino}-2,4-thiophenedicarboxylate. One area of interest is the development of this compound-based therapies for neurodegenerative diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Another area of interest is the development of novel derivatives of this compound with enhanced biological activities and improved pharmacokinetic properties. Finally, this compound may have potential applications in other areas of research, such as immunology and infectious diseases, which warrant further investigation.
Aplicaciones Científicas De Investigación
Diethyl 3-methyl-5-{[3-(4-nitrophenyl)acryloyl]amino}-2,4-thiophenedicarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been investigated for its potential to inhibit the growth of cancer cells, reduce oxidative stress, and modulate the immune system. Additionally, this compound has been studied as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
diethyl 3-methyl-5-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7S/c1-4-28-19(24)16-12(3)17(20(25)29-5-2)30-18(16)21-15(23)11-8-13-6-9-14(10-7-13)22(26)27/h6-11H,4-5H2,1-3H3,(H,21,23)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEOXLUIBDBVJC-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4710704.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4710727.png)

![N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine](/img/structure/B4710734.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-2-pyridinylacetamide](/img/structure/B4710736.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4710752.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4710755.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4710760.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B4710766.png)
![ethyl 4-({4-[(diethylamino)carbonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B4710774.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4710777.png)

![5-(2-phenylethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4710790.png)